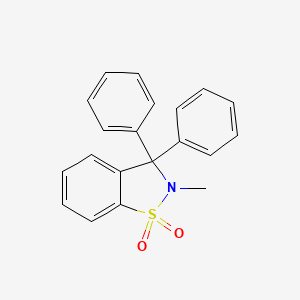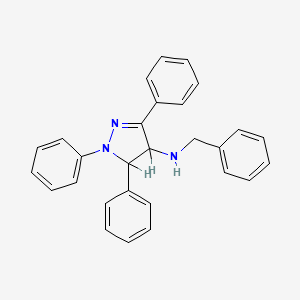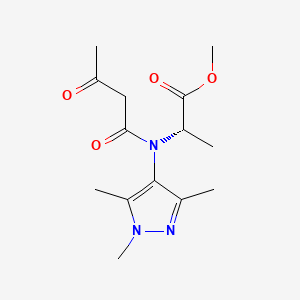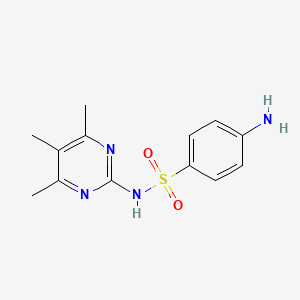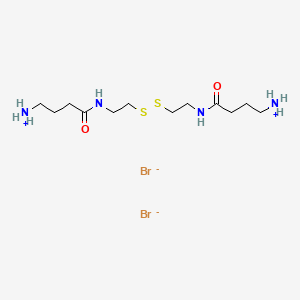
N,N'-(Dithiodiethylene)bis(4-aminobutyramide) dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Dithiodiethylene)bis(4-aminobutyramide) dihydrobromide is a chemical compound known for its unique structure and properties It features a disulfide bond linking two ethylene groups, each attached to a 4-aminobutyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Dithiodiethylene)bis(4-aminobutyramide) dihydrobromide typically involves the reaction of 4-aminobutyric acid with dithiodiethylene glycol under specific conditions. The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride, to form the intermediate product. This intermediate is then reacted with hydrobromic acid to yield the final dihydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Dithiodiethylene)bis(4-aminobutyramide) dihydrobromide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N,N’-(Dithiodiethylene)bis(4-aminobutyramide) dihydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-(Dithiodiethylene)bis(4-aminobutyramide) dihydrobromide involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting the protein’s structure and function.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(4-pyridylmethyl)-naphthalene diimide
- N,N’-Bis(2,4-dibenzhydryl-6-cycloalkylphenyl)butane-2,3-diimine
Uniqueness
N,N’-(Dithiodiethylene)bis(4-aminobutyramide) dihydrobromide is unique due to its specific disulfide linkage and the presence of 4-aminobutyramide groups. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to form stable complexes and participate in redox reactions makes it particularly valuable in various scientific and industrial applications.
Properties
CAS No. |
104071-88-7 |
|---|---|
Molecular Formula |
C12H28Br2N4O2S2 |
Molecular Weight |
484.3 g/mol |
IUPAC Name |
[4-[2-[2-(4-azaniumylbutanoylamino)ethyldisulfanyl]ethylamino]-4-oxobutyl]azanium;dibromide |
InChI |
InChI=1S/C12H26N4O2S2.2BrH/c13-5-1-3-11(17)15-7-9-19-20-10-8-16-12(18)4-2-6-14;;/h1-10,13-14H2,(H,15,17)(H,16,18);2*1H |
InChI Key |
YIWNCWAXLKUMFU-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)NCCSSCCNC(=O)CCC[NH3+])C[NH3+].[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


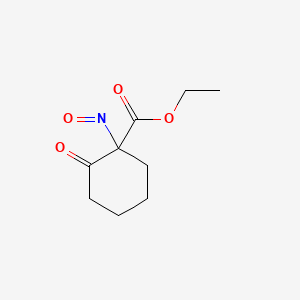

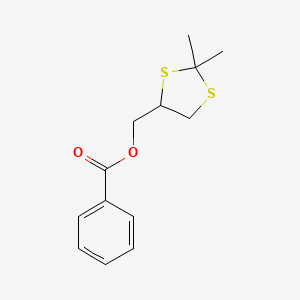
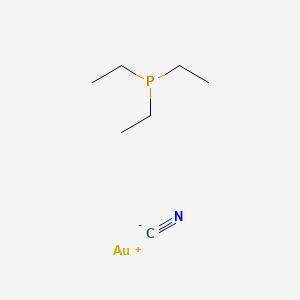

![[(1S,2R,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate](/img/structure/B12807209.png)
![4-Bromo-[1,3]dioxol-2-one](/img/structure/B12807213.png)
![cis-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12807221.png)
![Ethyl 5-ethenyl-1-oxopyrano[3,4-c]pyridine-3-carboxylate](/img/structure/B12807228.png)
